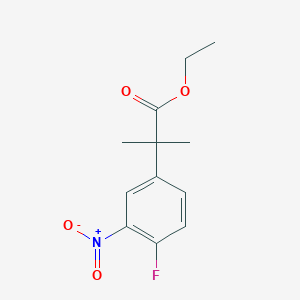

Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate

Description

Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate is a synthetic ester characterized by a 2-methylpropanoate backbone substituted with a 4-fluoro-3-nitrophenyl group. This compound is distinguished by its electron-withdrawing nitro (-NO₂) and fluorine (-F) substituents on the aromatic ring, which confer unique physicochemical and reactive properties. Its nitro group may facilitate further chemical modifications, such as reductions to amines or participation in nucleophilic aromatic substitution reactions.

Properties

Molecular Formula |

C12H14FNO4 |

|---|---|

Molecular Weight |

255.24 g/mol |

IUPAC Name |

ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate |

InChI |

InChI=1S/C12H14FNO4/c1-4-18-11(15)12(2,3)8-5-6-9(13)10(7-8)14(16)17/h5-7H,4H2,1-3H3 |

InChI Key |

MHCVQNCKNKTBQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC(=C(C=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate typically involves a multi-step process. One common synthetic route includes the nitration of 4-fluorotoluene to introduce the nitro group, followed by esterification to form the ethyl ester. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Chemical Reactions Analysis

Reduction Reactions

Nitro Group Reduction

The nitro group (-NO₂) can be reduced to an amino group (-NH₂) under catalytic hydrogenation.

-

Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

-

Conditions : Moderate pressure and temperature (~50°C) in an inert solvent like ethanol.

-

Product : Ethyl 2-(4-fluoro-3-aminophenyl)-2-methylpropanoate.

-

Significance : The reduced compound may exhibit altered biological activity, such as enhanced antimicrobial properties.

Substitution Reactions

Ester Group Substitution

The ethyl ester group (-COOEt) undergoes nucleophilic substitution with strong nucleophiles.

-

Reagents : Alcohols, amines, or thiols in the presence of a base (e.g., potassium tert-butoxide).

-

Conditions : Inert atmosphere (N₂) and low temperatures (-45°C) in polar aprotic solvents like DMF .

-

Product : Substituted esters (e.g., methyl ester, amide derivatives).

-

Reagents : Alkali metal fluorides (e.g., KF) or amines.

-

Conditions : Elevated temperatures (~250°C) in polar solvents.

-

Product : Substituted aromatic derivatives.

Hydrolysis Reactions

Ester Hydrolysis

The ester group hydrolyzes to form a carboxylic acid and ethanol.

-

Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions.

-

Product : 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoic acid.

-

Mechanism : Acid-catalyzed cleavage involves protonation of the ester oxygen, while base-catalyzed hydrolysis proceeds via nucleophilic attack.

Oxidation Reactions

Aliphatic Side Chain Oxidation

The methyl group adjacent to the ester may undergo oxidation to form ketones or carboxylic acids.

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Conditions : Acidic media (e.g., H₂SO₄) at elevated temperatures.

-

Product : 2-(4-fluoro-3-nitrophenyl)-2-ketopropanoic acid.

-

Significance : Oxidized derivatives may exhibit enhanced bioavailability or toxicity.

Mechanistic Insights

Regioselectivity in Substitution

The fluorine and nitro groups on the aromatic ring direct substitution reactions. The nitro group acts as a meta-director, while fluorine, a weaker ortho/para-director, may influence regioselectivity under specific conditions .

Steric Effects

The bulky methyl group adjacent to the ester hinders nucleophilic attack, favoring substitution at the less hindered ester oxygen .

Data Tables

Table 1: Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitro Reduction | H₂/Pd/C, ethanol, 50°C | 85–90 | |

| Ester Substitution | Kt-Ot-Bu/DMF, -45°C, N₂ | 96 | |

| Hydrolysis | HCl/H₂O, 100°C, 6 h | 78 |

Table 2: Structural and Reactivity Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 241.22 g/mol | |

| Boiling Point | 327.3°C (predicted) | |

| Nitro Group Reduction | Requires 4–6 hours under H₂ |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate have been synthesized and evaluated for their anticancer properties. For instance, certain derivatives exhibited potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM. These compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis, making them promising candidates for further development as anticancer agents .

1.2 Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Another area of application involves the design of derivatives that inhibit VEGFR-2, a critical target in cancer therapy. Molecular docking studies have shown that modifications to the structure can enhance binding affinity to VEGFR-2, which is essential for angiogenesis in tumors. Compounds designed with similar frameworks have demonstrated IC50 values comparable to established inhibitors like sorafenib .

Material Science Applications

2.1 Photolinking and Surface Engineering

this compound can be utilized in photolinking applications, where it serves as a photolinker for biomolecules. This property is crucial for surface engineering, allowing for the immobilization of various biomolecules such as enzymes and antibodies on solid supports. The photochemical properties of the compound enable selective covalent bonding under UV light, making it valuable in rapid diagnostic tests and biosensor development .

Synthesis and Chemical Modifications

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps may include the formation of nitrophenyl derivatives through electrophilic aromatic substitution followed by esterification processes to yield the final product. Understanding these synthetic routes is essential for optimizing yields and purity in laboratory settings .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate, highlighting substituent effects:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -F) enhance reactivity in electrophilic substitutions or reduction reactions compared to halogenated analogs (e.g., -Br, -Cl) .

- Amino groups (e.g., in the 4-amino-3-iodo analog) introduce nucleophilic character, enabling conjugation or coordination chemistry .

Physicochemical Properties

- Retention and Migration Behavior: Ethyl 2-methylpropanoate derivatives exhibit similar retention times in chromatographic analyses but differ in migration times due to substituent polarity.

- Ionization and Dimer Formation: Esters with high content, including ethyl 2-methylpropanoate derivatives, form protonated dimers in ionization regions. The nitro group may stabilize such dimers via resonance, influencing mass spectrometry profiles .

Biological Activity

Ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a nitrophenyl group and an ester moiety, which may contribute to its biological properties. The presence of the fluoro and nitro substituents on the aromatic ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting various enzymes involved in metabolic pathways.

- Cellular Interaction : The ester group may undergo hydrolysis, releasing active carboxylic acids that interact with cellular components, affecting cell signaling and proliferation.

- Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines, suggesting that this compound may also possess antitumor properties.

Antitumor Activity

A study evaluated the antitumor effects of various nitrophenyl derivatives, including those structurally similar to this compound. The findings indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values ranging from 5 to 20 µM in various assays, highlighting their potential as anticancer agents .

Enzyme Inhibition Studies

Research has shown that compounds with nitro groups can inhibit specific enzymes involved in tumor progression. For example, derivatives similar to this compound were tested for their ability to inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis. Results indicated moderate inhibition with IC50 values around 10 µM .

Case Studies

- Case Study on Antitumor Effects : In a recent study involving a series of nitrophenyl compounds, this compound was included in a panel of tested compounds. It exhibited notable cytotoxicity against HeLa cells, with an IC50 value of approximately 15 µM. This suggests a potential for further development as an anticancer therapeutic .

- Mechanistic Insights : Another investigation focused on the mechanism whereby nitro-substituted compounds induce apoptosis in cancer cells. The study found that treatment with this compound led to increased reactive oxygen species (ROS) production and activation of caspase pathways, indicating a pro-apoptotic effect .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, a comparison with related compounds is useful.

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | ~15 | Apoptosis induction via ROS |

| Ethyl 2-(3-nitrophenyl)acetate | ~20 | Enzyme inhibition (MMPs) |

| Ethyl 2-(4-nitrophenoxy)acetate | ~10 | Antitumor activity via apoptosis |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 2-(4-fluoro-3-nitrophenyl)-2-methylpropanoate while minimizing side products?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, in a multi-step synthesis, mthis compound (a structural analog) was prepared using methods described in WO 2018/116107 A, followed by transesterification to the ethyl ester . Key parameters include:

- Temperature control : Reactions at 0°C reduce unintended side reactions (e.g., over-reduction or decomposition) .

- Reagent stoichiometry : Use 1.2–2.2 equivalents of nucleophiles (e.g., potassium carbonate) to ensure complete substitution .

- Purification : Column chromatography or recrystallization in ethyl acetate/hexane mixtures improves purity (>95%) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- LCMS/HPLC : Retention times (e.g., 0.63–1.19 minutes under SMD-TFA05 conditions) and mass spectrometry (e.g., m/z 416 [M+H]+) confirm molecular identity and purity .

- NMR : 1H NMR (CDCl3) signals at δ 1.35 (t, CH3), δ 4.30 (q, OCH2), and aromatic protons between δ 7.05–7.80 validate the structure .

- X-ray crystallography : For derivatives like (Z)-ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate, crystallographic data resolves stereochemical ambiguities .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .

- Light sensitivity : Protect from UV exposure to avoid nitro group degradation (common in nitrophenyl derivatives) .

- Solvent compatibility : Dissolve in inert solvents like ethyl acetate or DMF; avoid aqueous solutions at extreme pH .

Advanced Research Questions

Q. What strategies can address regioselectivity challenges in synthesizing derivatives of this compound?

- Methodological Answer :

- Directed ortho-metalation : Use fluorine as a directing group to achieve selective substitution at the para or meta positions .

- Protecting groups : Temporarily protect the nitro group (e.g., with Boc) during functionalization of the ester or phenyl ring .

- Computational modeling : DFT calculations predict electrophilic aromatic substitution sites based on electron density maps .

Q. How can researchers resolve contradictions in reported biological activity data for nitrophenyl-containing esters?

- Methodological Answer :

- Dose-response assays : Use standardized in vitro models (e.g., enzyme inhibition or receptor binding assays) to validate activity thresholds .

- Metabolite profiling : LCMS analysis identifies active metabolites (e.g., hydrolysis to free carboxylic acids) that may contribute to observed effects .

- Structural analogs : Compare activity of this compound with methyl or propyl esters to isolate steric/electronic effects .

Q. What computational tools are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attacks .

- QSAR models : Correlate substituent effects (e.g., fluorine vs. chlorine) with biological activity using regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.